molecular formula C5H10O B083541 3-Methyltetrahydrofuran CAS No. 13423-15-9

3-Methyltetrahydrofuran

Cat. No. B083541
Key on ui cas rn: 13423-15-9
M. Wt: 86.13 g/mol
InChI Key: LJPCNSSTRWGCMZ-UHFFFAOYSA-N
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Patent
US06559278B1

Procedure details

195 parts of the catalyst used in Example 2 were introduced into a thermostatically regulated reaction vessel equipped with a stirring means. Then the reaction vessel was charged with a mixture of 900 parts tetrahydrofuran, 50 parts 3-methyl tetrahydrofuran and 40 parts formic acid. To this mixture, which was stirred constantly, 10 parts of propylene oxide per hour were then added at a uniform rate over a period of five hours. In this way, the propylene oxide concentration in the reaction mixture was kept constant at 0.08 wt. %. The reaction temperature was 50 C. After all the propylene oxide had been added, the reaction mixture was stirred for another four hours at reaction temperature. The resulting copolymer solution was separated from the catalyst by filtering. The filtrate was free of propylene oxide and consisted of 43% copolymer, 53% unreacted tetrahydrofuran and 4% 3-methyl tetrahydrofuran, as was determined by boildown under standard pressure and under vacuum. The solvent-free copolymer had a saponification number of 37 mg KOH/g and a hydroxyl number of 13 mg KOH/g. The product contained less than 0.3% cyclic oligomeric ethers. The ester-containing polymer was then mixed with an equal volume of methanol and, after addition of 10 parts of calcium hydroxide, was transesterified to glycol under standard pressure at 32° C. by distillation on a column with 20 theoretical trays, the methyl formate ester being distilled off. When the transesterification to glycol was complete, the calcium hydroxide used as transesterification catalyst was filtered off and the methanolic solution of the copolymer was boiled down completely—first under standard pressure and later under vacuum—using a film evaporater. The polymer obtained was pure, ester-free glycol and had a hydroxyl number of 51 mg KOH/g, which corresponds to a molecular weight of 2210. The 13C NMR spectrum showed that the copolymer had been formed from approximately 10% propylene oxide, 87% tetrahydrofuran and 3% methyl tetrahydrofuran. The product's dispersity Mw/Mn was 1.25. Its color index was below 5 APHA and the acid number less than 0.01 mg KOH/g.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
900
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
51 mg
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[CH:2]1[CH2:6][CH2:5][O:4][CH2:3]1.[CH2:7]1OC1C.[OH-].[K+]>O1CCCC1.C(O)=O>[CH2:5]1[O:4][CH:6]1[CH3:2].[CH3:7][CH:3]1[CH2:2][CH2:6][CH2:5][O:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
900
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1COCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Four
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
51 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
To this mixture, which was stirred constantly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced into a thermostatically regulated reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a stirring means
CONCENTRATION
Type
CONCENTRATION
Details
In this way, the propylene oxide concentration in the reaction mixture
ADDITION
Type
ADDITION
Details
After all the propylene oxide had been added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for another four hours at reaction temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The resulting copolymer solution was separated from the catalyst
FILTRATION
Type
FILTRATION
Details
by filtering
ADDITION
Type
ADDITION
Details
The ester-containing polymer
ADDITION
Type
ADDITION
Details
was then mixed with an equal volume of methanol
ADDITION
Type
ADDITION
Details
after addition of 10 parts of calcium hydroxide
DISTILLATION
Type
DISTILLATION
Details
was transesterified to glycol under standard pressure at 32° C. by distillation on a column with 20 theoretical trays
DISTILLATION
Type
DISTILLATION
Details
the methyl formate ester being distilled off
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The polymer obtained

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
CC1OCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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